

Application Note: HPLC-UV Method for Simultaneous Quantification of Hesperidin and Neohesperidin

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Compound of Interest

Compound Name: Neohesperidose

Cat. No.: B191948

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**Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of two key flavanone glycosides, hesperidin and neohesperidin. These compounds are prevalent in citrus species and are of significant interest in the pharmaceutical and nutraceutical industries for their pharmacological properties. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis of raw materials and finished products.

**Introduction

Hesperidin and neohesperidin are structural isomers that are abundant in citrus fruits. Hesperidin is known for its vasoprotective and anti-inflammatory properties, while neohesperidin is a precursor to the intense artificial sweetener neohesperidin dihydrochalcone. Due to their similar structures and co-occurrence in natural extracts, a robust analytical method for their simultaneous determination is crucial for quality assessment and formulation development. This document provides a detailed protocol for a reversed-phase HPLC-UV method that effectively separates and quantifies these two compounds.

Experimental

Instrumentation and Materials:

- HPLC system with a UV/Vis or Diode Array Detector (DAD)
- Analytical balance
- Volumetric flasks and pipettes
- Syringes and syringe filters (0.22 or 0.45 μm)
- Ultrasonic bath
- Hesperidin and Neohesperidin reference standards (purity >98%)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid or acetic acid (analytical grade)

Chromatographic Conditions:

A C18 analytical column is utilized for the separation. The mobile phase consists of a gradient elution of an acidified aqueous solution and an organic solvent, which allows for the efficient separation of hesperidin and neohesperidin.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	Time (min)
Flow Rate	0.9 mL/min ^{[1][2]}
Injection Volume	10 μL
Column Temperature	35 °C ^{[1][2]}
Detection Wavelength	283 nm

Protocols

1. Preparation of Standard Solutions:

- **Primary Stock Solutions (1000 µg/mL):** Accurately weigh 10 mg of hesperidin and neohesperidin reference standards into separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
- **Working Standard Solution (100 µg/mL):** Dilute 1 mL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.
- **Calibration Curve Standards:** Prepare a series of calibration standards by appropriate serial dilutions of the working standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

- **Extraction:** Accurately weigh a suitable amount of the powdered sample (e.g., citrus peel powder, extract, or formulation) and transfer it to a volumetric flask.
- Add methanol as the extraction solvent (a sample-to-solvent ratio of 1:20 is recommended).
- Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Allow the solution to cool to room temperature and then make up to the volume with the extraction solvent.
- **Filtration:** Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The results demonstrate the method's suitability for its intended purpose.

Parameter	Hesperidin	Neohesperidin
Linearity Range (µg/mL)	1 - 100	1 - 100
Correlation Coefficient (r ²)	> 0.999	> 0.999
LOD (µg/mL)	< 0.84[1][2]	< 0.84[1][2]
LOQ (µg/mL)	< 2.84[1][2]	< 2.84[1][2]
Precision (%RSD)	< 2.0	< 2.0
Accuracy (Recovery %)	98 - 102	98 - 102

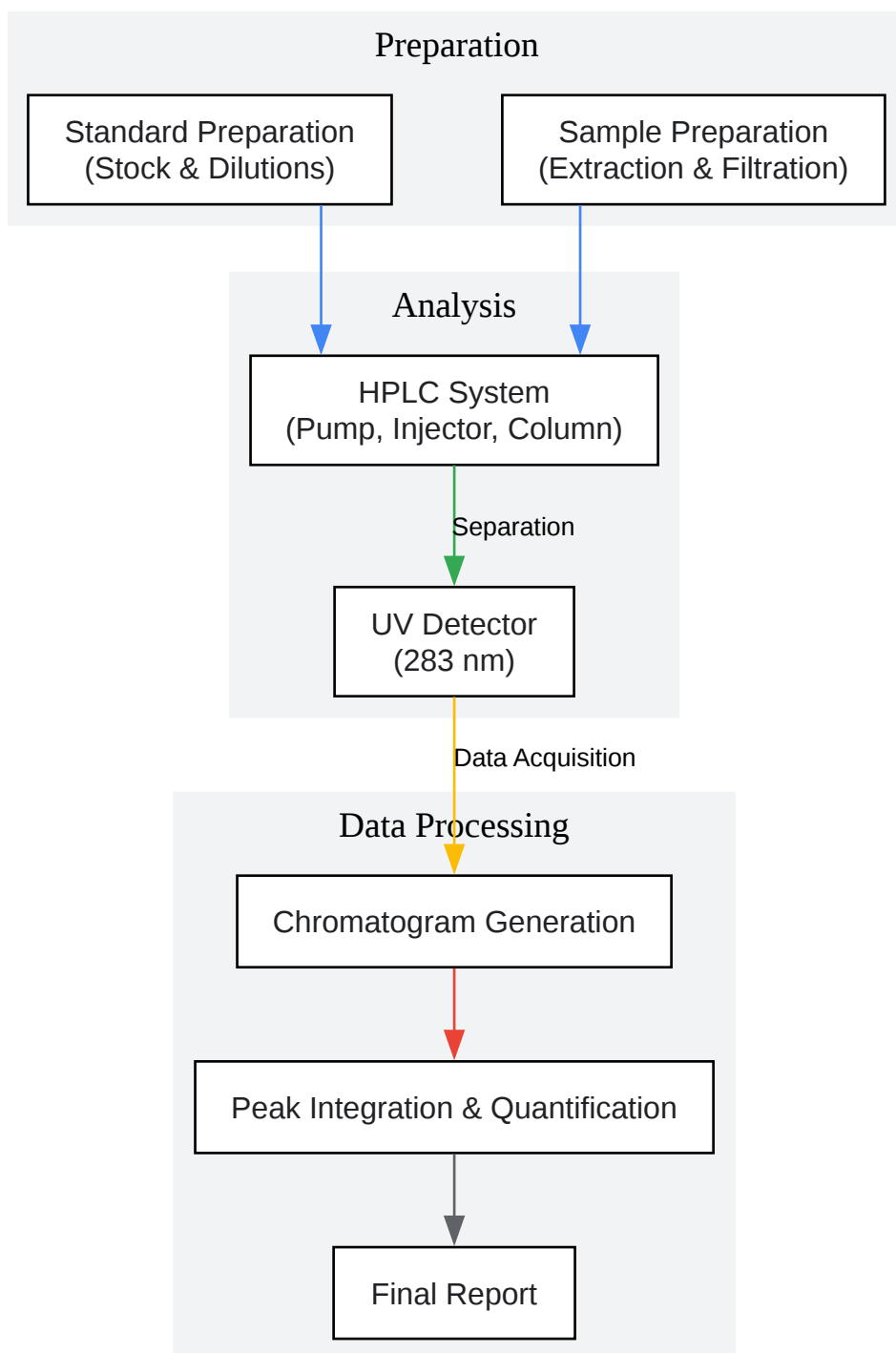
Results and Discussion

The developed HPLC-UV method provides excellent separation and resolution of hesperidin and neohesperidin. A representative chromatogram would show two well-resolved peaks at distinct retention times, allowing for accurate quantification. The validation data confirms that the method is linear, sensitive, precise, and accurate over the specified concentration range.

Conclusion

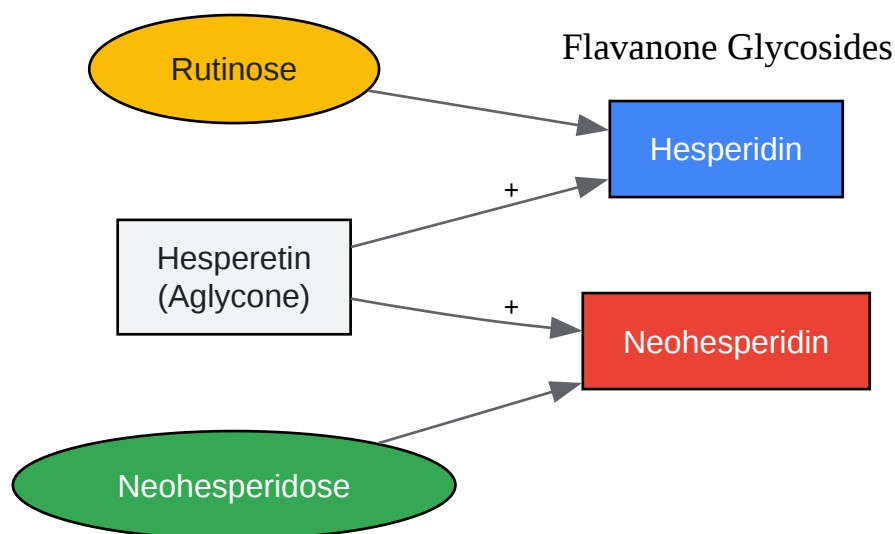
This application note provides a comprehensive and validated HPLC-UV method for the simultaneous determination of hesperidin and neohesperidin. The protocol is straightforward and can be readily implemented in a quality control laboratory for the analysis of these flavonoids in various sample matrices.

Visualizations



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Caption: Experimental workflow for HPLC-UV analysis.



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Caption: Structural relationship of the analytes.

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